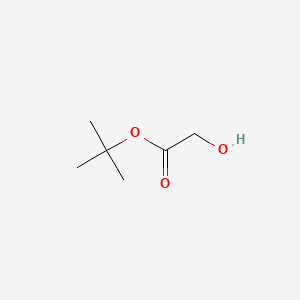

Tert-butyl 2-hydroxyacetate

Overview

Description

Tert-butyl 2-hydroxyacetate is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a sweet smell. This compound is soluble in most organic solvents such as alcohol, ether, and ketone, but it is almost insoluble in water . It is used in various applications, including as a solvent, esterification reagent, and in the synthesis of more complex compounds .

Mechanism of Action

Target of Action

Tert-butyl 2-hydroxyacetate is a chemical compound with the formula C6H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-hydroxyacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of metabolites

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The impact of this compound on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression, which can impact overall cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the tert-butyl group, leading to the formation of various metabolitesThe effects on metabolic flux and metabolite levels are crucial for maintaining cellular homeostasis and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydroxyacetate can be synthesized through the esterification of ethanol and tert-butyric acid. In this reaction, ethanol and tert-butyric acid are mixed in an appropriate ratio, and an acid catalyst such as sulfuric acid or methyl sulfuric acid is added. The reaction is carried out at an appropriate temperature and time, followed by product isolation and purification .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous mixing of ethanol and tert-butyric acid in the presence of an acid catalyst, with careful control of reaction conditions to maximize yield and purity. The product is then separated and purified using techniques such as distillation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-hydroxyacetate undergoes various chemical reactions, including:

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed to produce glycolic acid and tert-butanol.

Oxidation: It can be oxidized to form corresponding acids.

Common Reagents and Conditions:

Esterification: Acid catalysts like sulfuric acid or methyl sulfuric acid.

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Esterification: Various esters depending on the alcohol used.

Hydrolysis: Glycolic acid and tert-butanol.

Oxidation: Corresponding acids.

Scientific Research Applications

Tert-butyl 2-hydroxyacetate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as an esterification reagent.

Biology: Involved in the protection of hydroxyl groups during the synthesis of RNA.

Medicine: Plays a role in toxicological studies and the determination of its presence in biological materials.

Industry: Used in the production of resins, paints, coatings, and cosmetics.

Comparison with Similar Compounds

- Glycolic acid tert-butyl ester

- 2-hydroxy-3,3-dimethylbutanoate

- Acetic acid, 2-hydroxy-, 1,1-dimethylethyl ester

Comparison: Tert-butyl 2-hydroxyacetate is unique due to its specific esterification properties and its ability to act as a solvent in various organic reactions. Compared to similar compounds, it offers a distinct balance of solubility, stability, and reactivity, making it valuable in both laboratory and industrial settings .

Biological Activity

Overview

Tert-butyl 2-hydroxyacetate (TBHA) is an organic compound with the chemical formula CHO. It is characterized as a colorless liquid with a sweet odor and is soluble in various organic solvents but poorly soluble in water. TBHA plays a significant role in biochemical reactions and has various applications in organic synthesis, medicinal chemistry, and material science.

TBHA interacts with several enzymes and biomolecules, notably affecting cytochrome P450 enzymes involved in drug metabolism. This interaction can modulate cellular processes such as signaling pathways, gene expression, and metabolic activities. The compound's ability to bind to specific receptors or enzymes can lead to altered gene expression and changes in cellular functions, including proliferation and apoptosis.

Molecular Mechanism

The molecular mechanisms of TBHA's action include:

- Enzyme Interaction: TBHA can inhibit or activate specific enzymes by binding to their active sites.

- Gene Regulation: It influences gene expression through interactions with transcription factors.

- Metabolic Pathways: TBHA is involved in various metabolic pathways, particularly affecting metabolic flux and maintaining cellular homeostasis.

Cellular Effects

Research indicates that TBHA can enhance metabolic processes at low doses while potentially causing toxicity at higher concentrations. In laboratory settings, its stability is crucial for long-term effects on cellular functions. Studies show that TBHA remains stable under normal conditions but may degrade when exposed to light or heat.

Toxicity and Dosage Effects

The effects of TBHA vary significantly with dosage:

- Low Doses: Beneficial effects include enhanced metabolism and modulation of signaling pathways.

- High Doses: Toxic effects may arise, leading to cellular damage or disruption of physiological functions. For example, studies have indicated that at high concentrations, TBHA can impair cellular viability and induce cytotoxicity .

Research Applications

TBHA has diverse applications across various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of other compounds due to its ester functionality.

- Medicinal Chemistry: Plays a role in modifying biomolecules and has potential applications in drug development.

- Material Science: Its unique properties make it relevant for developing new materials .

Comparative Analysis with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| Glycolic Acid Tert-butyl Ester | Similar esterification properties | Cosmetic formulations |

| 2-Hydroxy-3,3-dimethylbutanoate | Different metabolic pathways | Organic synthesis |

| Acetic Acid, 2-hydroxy-, 1,1-dimethylethyl Ester | Unique reactivity profile | Industrial applications |

TBHA's distinct balance of solubility, stability, and reactivity sets it apart from similar compounds, enhancing its utility in both laboratory and industrial settings.

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of TBHA derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results indicated promising activity against MRSA with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for certain derivatives . -

Toxicological Studies:

Toxicity assessments showed that while TBHA could induce cytotoxic effects at high concentrations (up to 32 μg/mL), it maintained cell viability at lower doses. This highlights the importance of dosage in therapeutic applications . -

Pharmacokinetic Studies:

Simulation studies using PK-Sim software indicated that TBHA derivatives exhibited favorable pharmacokinetic profiles, including enhanced membrane penetration and metabolic resistance compared to lead compounds. This suggests potential for longer duration of action against bacterial infections .

Properties

IUPAC Name |

tert-butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGEFIITRDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473376 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50595-15-8 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.